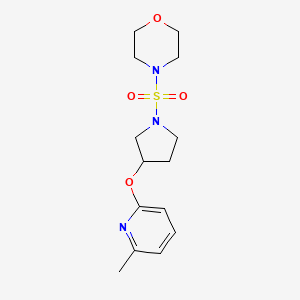

4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Description

The compound 4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine features a hybrid structure combining a morpholine ring, a pyrrolidine moiety, and a 6-methylpyridin-2-yl group. Key structural attributes include:

- Morpholine: A six-membered saturated ring with one oxygen and one nitrogen atom, often used to enhance solubility and metabolic stability in drug design.

- Pyrrolidine: A five-membered amine ring, providing conformational rigidity and facilitating interactions with biological targets.

- 6-Methylpyridin-2-yloxy: A substituted pyridine group, which may influence lipophilicity and receptor binding.

While direct bioactivity data for this compound is unavailable in the provided evidence, its structural motifs align with compounds reported in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

4-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-12-3-2-4-14(15-12)21-13-5-6-17(11-13)22(18,19)16-7-9-20-10-8-16/h2-4,13H,5-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBVVXZWBANEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common approach is to first synthesize the 6-methylpyridin-2-yl ether, which is then reacted with a pyrrolidine derivative. The sulfonylation of the pyrrolidine ring is achieved using sulfonyl chlorides under basic conditions. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the pyrrolidine ring or the methyl group on the pyridine ring.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield a lactam, while reduction of the sulfonyl group could produce a sulfide derivative.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe for studying biological processes involving sulfonyl-containing compounds.

Medicine: Its unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the morpholine and pyrrolidine rings provide structural stability and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Linker Groups :

- The sulfonyl linker in the target compound contrasts with carboxamide (EP 4 374 877 A2) or methylene bridges (EP 2 402 347 A1). Sulfonyl groups typically enhance metabolic stability and hydrogen-bonding capacity compared to alkyl or carboxamide linkers .

Heterocyclic Components: Morpholine is a common feature across all compounds, but its positioning varies. In EP 2 402 347 A1, morpholine is part of a thieno-pyrimidine scaffold, which is associated with kinase inhibition . The 6-methylpyridin-2-yloxy group in the target compound differs from trifluoromethylpyridine (EP 4 374 877 A2), impacting electron-withdrawing effects and lipophilicity .

Bioactivity Implications: Compounds with trifluoromethyl groups (EP 4 374 877 A2) often exhibit enhanced binding affinity to hydrophobic enzyme pockets, whereas methyl groups (target compound) may prioritize metabolic stability over potency . Thieno-pyrimidine derivatives (EP 2 402 347 A1) are established in targeting PI3K/mTOR pathways, suggesting the target compound’s pyrrolidine-morpholine scaffold could explore similar pathways with modified selectivity .

Biological Activity

The compound 4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a morpholine derivative notable for its potential biological activities. This article reviews its structural characteristics, biological mechanisms, pharmacological applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 345.45 g/mol. The structure features a morpholine ring, which is known for its role in enhancing the bioavailability of compounds across the blood-brain barrier (BBB), and a sulfonamide group that may contribute to its biological activity.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Morpholine Ring | Enhances BBB permeability |

| Sulfonamide Group | Potential enzyme inhibition |

| Pyrrolidine Linkage | Contributes to receptor binding |

| Methylpyridine Moiety | May influence biological activity |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety suggests potential inhibitory activity against various enzymes. Compounds with similar structures have been shown to inhibit enzymes involved in neurodegenerative diseases and cancer pathways, such as BACE-1 and PI3K kinases .

- Receptor Modulation : Morpholine derivatives are known to interact with neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may lead to therapeutic effects in mood disorders and pain management .

- Crossing the Blood-Brain Barrier : The morpholine structure aids in crossing the BBB, enhancing the compound's efficacy in treating central nervous system (CNS) disorders .

Pharmacological Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

- Neurodegenerative Diseases : Potential applications in Alzheimer's and Parkinson's disease due to their ability to inhibit enzymes like BACE-1, which is crucial for amyloid-beta production .

- Mood Disorders : By modulating serotonin receptors, these compounds may offer new avenues for treating depression and anxiety .

- Cancer Therapy : The inhibition of specific kinases involved in tumor growth presents opportunities for developing anti-cancer agents.

Case Studies and Research Findings

- Study on Enzyme Inhibition :

-

Research on CNS Activity :

- Another investigation into the pharmacodynamics of morpholine derivatives revealed that they could significantly modulate neurotransmitter levels in rat models, suggesting potential efficacy in treating mood disorders.

-

Comparative Analysis :

- A comparative study highlighted that similar compounds with variations in their pyridine or morpholine substitutions exhibited different levels of receptor affinity and enzyme inhibition, underscoring the importance of structural modifications on biological activity.

Table 2: Summary of Biological Activities

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | ClSO₂R, DCM, 0°C | 65–78 | |

| Coupling | DIAD, PPh₃, THF | 43–72 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H NMR (DMSO-d₆):

- ¹³C NMR: Sulfonyl group at δ 50–55 ppm; pyridinyl carbons at δ 120–150 ppm .

- HRMS: Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm .

Critical Note: Use deuterated solvents to avoid peak splitting. Assign peaks via 2D NMR (COSY, HSQC) for complex regions .

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects: Chemical shifts vary with deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) .

- Dynamic Exchange: Conformational flexibility in pyrrolidine-morpholine systems may broaden peaks. Use variable-temperature NMR to stabilize signals .

- Impurity Identification: Compare with reference standards (e.g., MM3300.08 ) or spiking experiments.

Case Study: In , δ 2.42 ppm (pyrrolidine CH₂) shifted to δ 2.60 ppm in CDCl₃ due to solvent polarity.

Advanced: How can computational modeling predict reactivity of the sulfonyl and morpholine groups?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electron density.

- MD Simulations: Simulate solvation effects to predict hydrolysis stability .

Validation: Compare computed IR spectra (e.g., S=O stretches at 1150–1250 cm⁻¹) with experimental data .

Basic: What are the critical considerations for ensuring purity and stability during synthesis and storage?

Methodological Answer:

Q. Table 2: Stability Data

| Condition | Degradation (%) | Time (weeks) |

|---|---|---|

| 25°C, air | 15 | 4 |

| -20°C, N₂ | <1 | 4 |

Advanced: How can researchers design analogs with modified substituents to enhance biological activity?

Methodological Answer:

- Targeted Modifications:

- Synthetic Workflow:

Example: In , a phenylsulfonylmethyl analog showed improved solubility (logP reduced by 0.8).

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Trapping: Use Boc-protected amines to stabilize reactive intermediates .

- Flow Chemistry: Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation) .

- DoE (Design of Experiments): Optimize parameters (e.g., molar ratios, pH) via response surface methodology .

Case Study: A 72% yield was achieved in via slow reagent addition over 2 hours.

Basic: How can researchers validate the stereochemical integrity of the pyrrolidine ring?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.